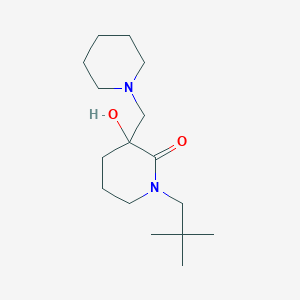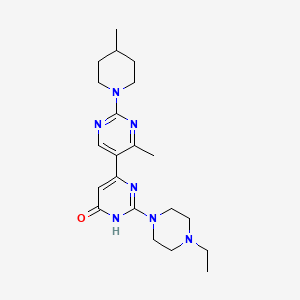
1-(2,2-dimethylpropyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-dimethylpropyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by the pharmaceutical company Upjohn. It was initially created as a potential replacement for morphine, but was never marketed due to its high potential for abuse and addiction. U-47700 has recently gained popularity as a recreational drug, leading to a surge in overdoses and deaths.
Mécanisme D'action
1-(2,2-dimethylpropyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone acts by binding to the mu-opioid receptor and activating it. This leads to a cascade of events that ultimately result in the release of neurotransmitters such as dopamine and serotonin, which produce the pleasurable effects associated with opioids. This compound has a higher affinity for the mu-opioid receptor than morphine, making it more potent.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects in the body. These include analgesia, sedation, euphoria, respiratory depression, and constipation. It can also cause nausea, vomiting, and itching. This compound has a high potential for abuse and addiction, and can lead to overdose and death if taken in large amounts.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-dimethylpropyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has several advantages for use in lab experiments. It is a potent and selective agonist of the mu-opioid receptor, making it useful for studying the effects of opioids on the central nervous system. However, its high potential for abuse and addiction make it difficult to use in animal studies, as animals may self-administer the drug and develop dependence.
Orientations Futures
There are several future directions for research on 1-(2,2-dimethylpropyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone. One area of interest is the development of new opioid medications that are less addictive and have fewer side effects than traditional opioids. Another area of research is the development of new treatments for opioid addiction and overdose. Finally, more research is needed to understand the long-term effects of this compound on the brain and body, as well as its potential for abuse and addiction.
Conclusion
This compound is a synthetic opioid that has gained popularity as a recreational drug, leading to a surge in overdoses and deaths. Despite its potential for abuse and addiction, this compound has been used in scientific research to study its effects on the central nervous system. Further research is needed to understand the long-term effects of this compound and to develop new treatments for opioid addiction and overdose.
Méthodes De Synthèse
1-(2,2-dimethylpropyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone can be synthesized through a multi-step process starting with 2,4-dichlorobenzaldehyde and 1-benzylpiperazine. The intermediate product is then reacted with 2,2-dimethylpropylamine and sodium borohydride to yield this compound. The synthesis of this compound is complex and requires specialized equipment and expertise, making it difficult for non-professionals to produce.
Applications De Recherche Scientifique
1-(2,2-dimethylpropyl)-3-hydroxy-3-(1-piperidinylmethyl)-2-piperidinone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent agonist of the mu-opioid receptor, which is responsible for mediating the effects of natural opioids such as endorphins. Studies have shown that this compound produces analgesia, sedation, and respiratory depression similar to other opioids.
Propriétés
IUPAC Name |
1-(2,2-dimethylpropyl)-3-hydroxy-3-(piperidin-1-ylmethyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-15(2,3)12-18-11-7-8-16(20,14(18)19)13-17-9-5-4-6-10-17/h20H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRYOGPGGVULMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CCCC(C1=O)(CN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-ethylphenyl)sulfonyl]-N-(3-pyridinylmethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6001462.png)
![N-[2-(1-azepanyl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B6001474.png)
![2-(2-chlorobenzyl)-4-[3-(1-methylcyclopropyl)propanoyl]morpholine](/img/structure/B6001482.png)
![methyl 5-[1-(isopropylamino)propylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6001486.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6001490.png)
![3-(4-fluorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6001493.png)
![2-{2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-isopropylphenyl)acetamide](/img/structure/B6001495.png)
![(6-methoxy-2-naphthyl){1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6001503.png)
![N-(3,4-dimethoxyphenyl)-1-[4-methoxy-3-(methoxymethyl)benzyl]-3-piperidinamine](/img/structure/B6001511.png)
![1-(2,2-dimethylpropanoyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6001512.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B6001527.png)

![6-(3,4-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6001549.png)

